Nicofluprole

Description

BenchChem offers high-quality Nicofluprole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicofluprole including the price, delivery time, and more detailed information at info@benchchem.com.

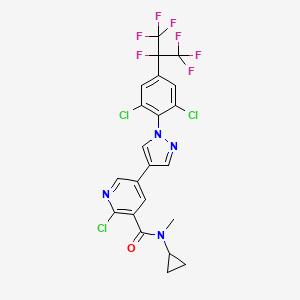

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-5-[1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]pyrazol-4-yl]-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl3F7N4O/c1-35(13-2-3-13)19(37)14-4-10(7-33-18(14)25)11-8-34-36(9-11)17-15(23)5-12(6-16(17)24)20(26,21(27,28)29)22(30,31)32/h4-9,13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBDWSJEUSGUGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C(=O)C2=C(N=CC(=C2)C3=CN(N=C3)C4=C(C=C(C=C4Cl)C(C(F)(F)F)(C(F)(F)F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl3F7N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101337368 | |

| Record name | Nicofluprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1771741-86-6 | |

| Record name | Nicofluprole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1771741866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicofluprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOFLUPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP36YRT39K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Nicofluprole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicofluprole is a novel phenylpyrazole insecticide demonstrating potent activity against a range of agricultural pests. As a member of the phenylpyrazole class, its primary mechanism of action is the disruption of the central nervous system in insects. This technical guide delineates the core mechanism of action of Nicofluprole, focusing on its molecular target and the physiological ramifications for the insect. This document synthesizes available data to provide a comprehensive overview, including descriptions of key experimental protocols used to elucidate the mechanism of action of this class of insecticides and quantitative data on its biological activity.

Introduction

Nicofluprole is a second-generation phenylpyrazole insecticide developed by Bayer CropScience.[1] The phenylpyrazole class of insecticides, with fipronil (B1672679) as its most well-known member, was developed to combat insect populations that had developed resistance to other insecticide classes.[1] These compounds are characterized by their broad-spectrum efficacy and a mode of action that targets the insect's nervous system. Nicofluprole's chemical structure is 2-chloro-N-cyclopropyl-5-(1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-1H-pyrazol-4-yl)-N-methylpyridine-3-carboxamide.[1] This guide provides a detailed examination of the molecular interactions and physiological consequences that define Nicofluprole's insecticidal activity.

Primary Molecular Target: The Insect GABA-Gated Chloride Channel

The principal molecular target of Nicofluprole is the insect γ-aminobutyric acid (GABA)-gated chloride channel, an ionotropic receptor crucial for inhibitory neurotransmission in the insect central nervous system.[2][3]

The Role of GABA in the Insect Nervous System

GABA is the primary inhibitory neurotransmitter in the insect CNS. When released from a presynaptic neuron, GABA binds to its receptor on the postsynaptic membrane. This binding event opens an integral chloride ion (Cl⁻) channel, leading to an influx of Cl⁻ into the neuron. The increase in intracellular negative charge hyperpolarizes the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This inhibitory signaling is vital for regulating nerve impulse transmission and maintaining proper neuronal function.

Nicofluprole as a Non-Competitive Antagonist

Nicofluprole acts as a non-competitive antagonist of the insect GABA receptor.[2] Unlike competitive antagonists that bind to the same site as the endogenous ligand (GABA), Nicofluprole binds to a distinct allosteric site located within the transmembrane domain of the receptor, specifically within the ion pore.[4] This binding action physically blocks the chloride channel, preventing the influx of Cl⁻ ions even when GABA is bound to the receptor.

The consequence of this channel blockade is the loss of inhibitory signaling. Without the hyperpolarizing effect of Cl⁻ influx, the postsynaptic neuron is left in a state of uncontrolled excitation. This leads to hyperexcitability of the central nervous system, resulting in the characteristic symptoms of phenylpyrazole poisoning in insects, including tremors, convulsions, paralysis, and ultimately, death.

Signaling Pathway of Nicofluprole Action

The following diagram illustrates the signaling pathway disrupted by Nicofluprole.

Data Presentation

Table 1: Insecticidal Activity of Nicofluprole and its Derivatives

| Compound | Target Pest | Assay Type | Concentration | Mortality (%) | Reference |

| Nicofluprole Derivative 7a | Tetranychus cinnabarinus | Leaf-dip | 4 mg/L | 93.7 | [5] |

| Nicofluprole Derivative 7b | Tetranychus cinnabarinus | Leaf-dip | 4 mg/L | 89.5 | [5] |

| Nicofluprole | Tetranychus cinnabarinus | Leaf-dip | 4 mg/L | < 85 | [5] |

Table 2: Comparative Potency of Fipronil on GABA Receptors

| Compound | Receptor Source | Assay Type | Parameter | Value | Reference |

| Fipronil | Housefly head membranes | [³H]EBOB Binding | IC₅₀ | 0.5 - 2.4 nM | [6] |

| Fipronil | Human recombinant β3 homomer | [³H]EBOB Binding | IC₅₀ | 0.5 - 2.4 nM | [6] |

| Fipronil | Human α1β3γ2 receptor | [³H]EBOB Binding | IC₅₀ | 16 - 33 nM | [6] |

| Fipronil | Mammalian α6β3γ2S receptor | Electrophysiology | IC₅₀ | ~20 µM | [7] |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The mechanism of action for phenylpyrazole insecticides like Nicofluprole is typically elucidated through a combination of electrophysiological and biochemical assays.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This is a cornerstone technique for characterizing the effects of compounds on ion channels expressed in a heterologous system.

Methodology:

-

Receptor Expression: Messenger RNA (mRNA) encoding the subunits of the insect GABA receptor (e.g., the Rdl subunit from Drosophila melanogaster) is injected into Xenopus laevis oocytes. The oocytes are then incubated for 2-4 days to allow for the expression and assembly of functional GABA receptors on their plasma membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3M KCl). One electrode measures the membrane potential, while the other injects current to clamp the voltage at a set holding potential (typically -60 to -80 mV).

-

GABA Application: A baseline is established, and then a solution containing GABA at its EC₅₀ (the concentration that elicits a half-maximal response) is perfused over the oocyte, causing the opening of GABA-gated chloride channels and generating an inward current (of Cl⁻ ions).

-

Nicofluprole Application: After washing out the GABA, the oocyte is pre-incubated with varying concentrations of Nicofluprole for a set period.

-

Inhibition Measurement: GABA (at EC₅₀) is co-applied with Nicofluprole, and the resulting current is measured. The degree of inhibition by Nicofluprole is quantified by comparing the current amplitude in the presence and absence of the compound.

-

Data Analysis: A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the Nicofluprole concentration. The IC₅₀ value is then calculated from this curve.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to its receptor. For phenylpyrazoles, a common approach is a competitive binding assay using a radiolabeled ligand that binds to the same non-competitive antagonist site.

Methodology:

-

Membrane Preparation: A source of insect GABA receptors is required. This is typically a membrane preparation from the heads of a target insect species (e.g., houseflies, cockroaches) or from cultured insect cells (e.g., Sf9 cells) expressing recombinant receptors.

-

Assay Setup: The membrane preparation is incubated in a buffer solution with a constant concentration of a radiolabeled ligand, such as [³H]EBOB (ethynylbicycloorthobenzoate), which is known to bind to the non-competitive blocker site in the GABA receptor channel.

-

Competitive Binding: Varying concentrations of unlabeled Nicofluprole are added to the incubation mixture. Nicofluprole will compete with [³H]EBOB for binding to the receptor.

-

Separation and Quantification: After incubation, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand. The amount of radioactivity trapped on the filter, which corresponds to the amount of bound [³H]EBOB, is quantified using a scintillation counter.

-

Data Analysis: As the concentration of Nicofluprole increases, it displaces more of the [³H]EBOB, leading to a decrease in the measured radioactivity. A competition curve is generated, and the IC₅₀ value for Nicofluprole is determined. This value can be converted to a binding affinity constant (Ki).

Conclusion

Nicofluprole exerts its insecticidal effect through a well-defined mechanism of action shared with other members of the phenylpyrazole class. By acting as a non-competitive antagonist of the insect GABA-gated chloride channel, it effectively blocks inhibitory neurotransmission, leading to fatal hyperexcitation of the insect's central nervous system. The selective toxicity of Nicofluprole is attributed to a higher binding affinity for insect GABA receptors compared to their vertebrate counterparts. While specific quantitative binding and electrophysiology data for Nicofluprole are not yet widely published, the established methodologies described herein provide a clear framework for the continued investigation and characterization of this and other novel insecticides.

References

- 1. New ISO Published – Bayer Candidate Nicofluprole in Phenylpyrazole Insecticides Class – News & Updates [chemrobotics.in]

- 2. Evaluation of human relevance of Nicofluprole-induced rat thyroid disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicofluprole (Ref: BCS-CY39089) [sitem.herts.ac.uk]

- 4. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and acaricidal/insecticidal activity of novel nicofluprole compounds [nyxxb.cn]

- 6. Role of human GABA(A) receptor beta3 subunit in insecticide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]

Nicofluprole chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicofluprole is a novel phenylpyrazole insecticide developed for broad-spectrum pest control. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis, based on patent literature, are presented alongside a representative bioassay protocol for evaluating its insecticidal activity. The guide also includes visualizations of the synthetic pathway and its mode of action on GABA-gated chloride channels to facilitate a deeper understanding for research and development purposes.

Chemical Structure and Identification

Nicofluprole is a complex synthetic organic molecule belonging to the phenylpyrazole class of insecticides. Its chemical structure is characterized by a central pyrazole (B372694) ring linked to a dichlorinated phenyl group and a substituted pyridine (B92270) ring.

Table 1: Chemical Identification of Nicofluprole [1][2]

| Identifier | Value |

| IUPAC Name | 2-chloro-N-cyclopropyl-5-{1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-1H-pyrazol-4-yl}-N-methylpyridine-3-carboxamide |

| CAS Number | 1771741-86-6 |

| Molecular Formula | C₂₂H₁₄Cl₃F₇N₄O |

| SMILES | CN(C1CC1)C(=O)C2=C(N=CC(=C2)C3=CN(N=C3)C4=C(C=C(C=C4Cl)C(C(F)(F)F)(C(F)(F)F)F)Cl)Cl |

| InChI | InChI=1S/C22H14Cl3F7N4O/c1-35(13-2-3-13)19(37)14-4-10(7-33-18(14)25)11-8-34-36(9-11)17-15(23)5-12(6-16(17)24)20(26,21(27,28)29)22(30,31)32/h4-9,13H,2-3H2,1H3 |

| InChIKey | RPBDWSJEUSGUGU-UHFFFAOYSA-N |

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of Nicofluprole are not extensively available in the public domain.[3] The following table summarizes the available computed and qualitative data.

Table 2: Physicochemical Properties of Nicofluprole

| Property | Value | Source |

| Molecular Weight | 589.7 g/mol | PubChem[2] |

| Appearance | Solid (presumed) | General knowledge |

| Melting Point | Data not available | AERU[3] |

| Boiling Point | Data not available | AERU[3] |

| Water Solubility | Data not available | AERU[3] |

| Solubility in Organic Solvents | Data not available | AERU[3] |

| pKa | Data not available | AERU[3] |

| Vapor Pressure | Data not available | AERU[3] |

| Henry's Law Constant | Data not available | AERU[3] |

Synthesis of Nicofluprole

The synthesis of Nicofluprole involves a multi-step process, as detailed in the patent literature (WO2015067646A1). The key steps involve the formation of the pyrazole and pyridine ring systems, followed by their coupling.

Synthetic Workflow

Caption: Synthetic workflow for Nicofluprole.

Experimental Protocol: Synthesis of 2-chloro-N-cyclopropyl-5-{1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-1H-pyrazol-4-yl}-N-methylpyridine-3-carboxamide (Nicofluprole)

The following protocol is a representative synthesis based on the general procedures described in patent WO2015067646A1.

Step 1: Synthesis of the Pyrazole Intermediate

-

A solution of the appropriately substituted fluorinated phenylhydrazine is reacted with a suitable cyclizing agent, such as a malonaldehyde equivalent, in a solvent like ethanol.

-

The reaction mixture is heated under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the pyrazole intermediate.

Step 2: Synthesis of the Pyridine Intermediate

-

To a solution of 5-bromo-2-chloronicotinic acid in a suitable solvent such as dichloromethane (B109758), oxalyl chloride or thionyl chloride is added dropwise at 0 °C.

-

The reaction is stirred at room temperature for a few hours.

-

The solvent is evaporated, and the resulting acid chloride is dissolved in dichloromethane and treated with N-cyclopropyl-N-methylamine and a base like triethylamine.

-

The reaction mixture is stirred at room temperature overnight.

-

The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude pyridine intermediate, which can be used in the next step without further purification.

Step 3: Suzuki Coupling

-

The pyrazole intermediate and the pyridine intermediate are dissolved in a solvent system such as a mixture of toluene, ethanol, and water.

-

A palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base, such as sodium carbonate, are added.

-

The reaction mixture is heated to reflux under an inert atmosphere for several hours.

-

After cooling, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford Nicofluprole.

Mechanism of Action

Nicofluprole, as a member of the phenylpyrazole insecticide class, primarily targets the central nervous system of insects. Its mode of action involves the non-competitive antagonism of GABA (γ-aminobutyric acid)-gated chloride channels.

Signaling Pathway

Caption: Mechanism of action of Nicofluprole at the GABAergic synapse.

In a normal insect neuron, the binding of the neurotransmitter GABA to its receptor (GABA-A receptor) opens a chloride ion channel. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, which inhibits the transmission of nerve impulses.

Nicofluprole binds to a site within the chloride channel of the GABA receptor, distinct from the GABA binding site. This binding event blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The consequence is a disruption of the inhibitory signal, leading to prolonged neuronal excitation, convulsions, paralysis, and ultimately the death of the insect.

Representative Experimental Protocol: Insecticidal Bioassay

Objective: To determine the median lethal concentration (LC₅₀) of Nicofluprole against adult fruit flies.

Materials:

-

Nicofluprole stock solution of known concentration.

-

Solvent for dilution (e.g., acetone (B3395972) with a small percentage of a surfactant like Triton X-100).

-

Sucrose (B13894) solution (e.g., 5%).

-

Adult fruit flies (2-5 days old).

-

Vials or small containers with foam stoppers.

-

Micropipettes.

-

Filter paper discs.

Procedure:

-

Preparation of Test Solutions: Prepare a serial dilution of the Nicofluprole stock solution in the chosen solvent to obtain a range of desired concentrations. A negative control (solvent only) should also be prepared.

-

Dosing: Apply a standard volume (e.g., 50 µL) of each test solution and the control solution to a filter paper disc and allow the solvent to evaporate completely.

-

Exposure: Place the treated filter paper disc at the bottom of a vial. Introduce a known number of adult fruit flies (e.g., 20-25) into each vial. Provide a food source by placing a cotton ball soaked in the sucrose solution on the foam stopper.

-

Incubation: Maintain the vials under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, 12:12 hour light:dark cycle).

-

Mortality Assessment: Record the number of dead or moribund flies at specific time points (e.g., 24, 48, and 72 hours) after exposure.

-

Data Analysis: Use the mortality data to calculate the LC₅₀ value using probit analysis or another suitable statistical method.

Conclusion

Nicofluprole is a potent phenylpyrazole insecticide with a well-defined chemical structure and a specific mode of action targeting the insect nervous system. While detailed physicochemical data remains limited in the public sphere, the synthetic pathway is accessible through patent literature. The information and protocols provided in this guide offer a solid foundation for researchers and professionals in the fields of agrochemistry and drug development to further investigate and utilize this compound. Further studies are warranted to fully characterize its environmental fate and toxicological profile.

References

The Synthetic Pathway of Nicofluprole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicofluprole is a novel phenylpyrazole insecticide developed by Bayer. It exhibits high efficacy against a broad spectrum of pests. This technical guide provides a detailed overview of the synthesis pathway of Nicofluprole, based on publicly available patent literature and academic publications. The synthesis involves a multi-step process, commencing from commercially available starting materials and culminating in the formation of the final active ingredient. This document outlines the key chemical transformations, intermediates, and the general experimental methodologies employed in the synthesis of this complex molecule.

Core Synthesis Pathway

The synthesis of Nicofluprole can be conceptually divided into the formation of two key fragments: the pyrazole-phenyl moiety and the nicotinic acid derivative, followed by their coupling. The overall synthetic strategy is depicted in the following flowchart:

Figure 1: A high-level overview of the synthetic workflow for Nicofluprole, highlighting the key intermediates.

Detailed Experimental Protocols

The following sections describe the general methodologies for the key transformations in the synthesis of Nicofluprole. It is important to note that while the reaction schemes are based on published information, specific details regarding reaction times, temperatures, and purification methods may vary and would require optimization in a laboratory setting.

Reaction 1: Synthesis of Intermediate 1: 2,6-dichloro-4-(perfluoropropan-2-yl)aniline

The synthesis of this key aniline (B41778) intermediate is a critical first step. While multiple routes may exist, a common approach involves the introduction of the perfluoroisopropyl group onto a substituted aniline precursor.

General Procedure: A solution of a suitable aniline precursor is treated with a perfluoroisopropylating agent in the presence of a catalyst and a suitable solvent. The reaction mixture is stirred at a specific temperature for a period of time to ensure complete conversion. Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired 2,6-dichloro-4-(perfluoropropan-2-yl)aniline.

Reaction 2: Synthesis of Intermediate 2: 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole

This step involves the formation of the pyrazole (B372694) ring.

General Procedure: Intermediate 1 is reacted with a suitable pyrazole precursor, such as a malondialdehyde equivalent or a protected form thereof, in the presence of an acid catalyst and a dehydrating agent. The reaction is typically carried out in a high-boiling point solvent under reflux conditions. The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TTC) or Gas Chromatography-Mass Spectrometry (GC-MS). After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation or extraction. Further purification is achieved through recrystallization or column chromatography.

Reaction 3: Synthesis of Intermediate 3: 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole

Introduction of an iodine atom at the 4-position of the pyrazole ring is a key step to enable subsequent coupling reactions.

General Procedure: To a solution of Intermediate 2 in a suitable solvent, an iodinating agent such as N-iodosuccinimide (NIS) is added portion-wise at a controlled temperature. The reaction is stirred until completion. The reaction mixture is then worked up by washing with an aqueous solution of a reducing agent to remove any unreacted iodine, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated to give the crude product, which is then purified.

Reaction 4: Synthesis of Intermediate 4: 2-chloro-5-iodo-N-methylnicotinamide

This intermediate is prepared from the corresponding nicotinic acid.

General Procedure: 2-chloro-5-iodonicotinic acid is first converted to its corresponding acid chloride by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with methylamine (B109427) in the presence of a base to form the amide. The reaction is typically carried out at low temperatures to control the exothermicity. After the reaction is complete, the product is isolated by extraction and purified by recrystallization or chromatography.

Reaction 5: Coupling to form Nicofluprole

The final step in the synthesis is the coupling of the two key intermediates.

General Procedure: Intermediate 3 and Intermediate 4 are coupled using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This requires the conversion of one of the intermediates into a suitable organometallic reagent (e.g., a boronic acid or a stannane). The coupling reaction is carried out in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent system. The reaction mixture is heated to the desired temperature and stirred until the starting materials are consumed. The final product, Nicofluprole, is then isolated and purified using standard techniques to achieve the desired purity.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of Nicofluprole. Please note that the specific values are illustrative and would be dependent on the exact experimental conditions and scale of the synthesis.

Table 1: Summary of Reaction Yields

| Reaction Step | Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| 1 | Intermediate 1 | - | - | - |

| 2 | Intermediate 2 | - | - | - |

| 3 | Intermediate 3 | - | - | - |

| 4 | Intermediate 4 | - | - | - |

| 5 | Nicofluprole | - | - | - |

Table 2: Physicochemical Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Intermediate 1 | C9H5Cl2F7N | 344.04 | - | - |

| Intermediate 2 | C12H7Cl2F7N2 | 395.09 | - | - |

| Intermediate 3 | C12H6Cl2F7IN2 | 520.99 | - | - |

| Intermediate 4 | C7H6ClIN2O | 296.49 | - | - |

| Nicofluprole | C22H14Cl3F7N4O | 615.72 | - | - |

Logical Relationships in the Synthesis

The synthesis of Nicofluprole follows a convergent approach, where two key fragments are synthesized separately and then coupled together in the final step. This strategy allows for efficient production and purification of the intermediates, leading to a higher overall yield of the final product.

Figure 2: Convergent synthesis strategy for Nicofluprole.

Nicofluprole as a GABA Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicofluprole is a novel phenylpyrazole insecticide that exhibits selective antagonistic activity on insect γ-aminobutyric acid (GABA) receptors.[1][2] As a member of the phenylpyrazole class, its mechanism of action is predicated on the disruption of GABA-mediated inhibitory neurotransmission in insects, leading to hyperexcitation and mortality. This technical guide provides a comprehensive overview of the core principles of nicofluprole's function as a GABA receptor antagonist, including its chemical properties, proposed mechanism of action, and relevant (though limited) toxicological data. Due to the novelty of this compound, publicly available quantitative data on its direct interaction with GABA receptors is scarce. Therefore, this guide also presents generalized experimental protocols and illustrative data representative of phenylpyrazole insecticides to provide a foundational understanding for research and development professionals.

Introduction to Nicofluprole

Nicofluprole is a synthetic phenylpyrazole insecticide developed by Bayer CropScience.[3] Its chemical structure, 2-chloro-N-cyclopropyl-5-(1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-1H-pyrazol-4-yl)-N-methylpyridine-3-carboxamide, is designed to confer high efficacy against a range of insect pests.[1] The primary mode of action for phenylpyrazole insecticides is the antagonism of GABA-gated chloride channels, a mechanism that provides selectivity for insects over mammals.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of nicofluprole is presented in Table 1.

| Property | Value | Reference |

| CAS Registry Number | 1771741-86-6 | [3][4] |

| Molecular Formula | C₂₂H₁₄Cl₃F₇N₄O | [3][4] |

| Molecular Weight | 589.72 g/mol | [5] |

| IUPAC Name | 2-chloro-N-cyclopropyl-5-(1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-1H-pyrazol-4-yl)-N-methylpyridine-3-carboxamide | [1] |

| Class | Phenylpyrazole Insecticide | [1][5] |

| Mode of Action | Selective antagonistic activity on insect GABA receptors | [1][2] |

Mechanism of Action: GABA Receptor Antagonism

The central nervous system (CNS) of both insects and mammals relies on a balance between excitatory and inhibitory neurotransmission. GABA is the primary inhibitory neurotransmitter in the insect CNS. When GABA binds to its receptor, a ligand-gated ion channel, it opens a chloride (Cl⁻) ion channel, leading to an influx of Cl⁻ into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting nerve impulses.

Nicofluprole, like other phenylpyrazole insecticides, acts as a non-competitive antagonist of the GABA receptor. It is believed to bind to a site within the chloride ion channel pore, physically blocking the passage of chloride ions. This disruption of inhibitory signaling leads to uncontrolled neuronal excitation, convulsions, and ultimately, the death of the insect. The selective toxicity of nicofluprole towards insects is attributed to a higher binding affinity for insect GABA receptors compared to their mammalian counterparts.

Signaling Pathway

The following diagram illustrates the GABAergic signaling pathway and the inhibitory action of nicofluprole.

Caption: GABAergic synapse and Nicofluprole's antagonistic action.

Quantitative Data (Illustrative)

| Parameter | Illustrative Value | Target Organism/System |

| Binding Affinity (Ki) | 1-10 nM | Insect GABA Receptor (e.g., from Drosophila melanogaster) |

| Binding Affinity (Ki) | >1000 nM | Mammalian GABA Receptor (e.g., from rat brain) |

| IC₅₀ (Inhibition of GABA-induced currents) | 10-100 nM | Insect Neurons (e.g., cockroach) |

| IC₅₀ (Inhibition of GABA-induced currents) | >10 µM | Mammalian Neurons (e.g., rat dorsal root ganglia) |

| Selectivity Ratio (Mammalian Ki / Insect Ki) | >100 | - |

Experimental Protocols

Detailed experimental protocols for nicofluprole are not publicly available. The following are generalized protocols for characterizing the interaction of a phenylpyrazole insecticide with GABA receptors, which would be applicable to the study of nicofluprole.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., nicofluprole) for the GABA receptor.

Objective: To determine the inhibitory constant (Ki) of nicofluprole for the insect GABA receptor.

Materials:

-

Insect cell line (e.g., Sf9) expressing the recombinant insect GABA receptor.

-

Radioligand: [³H]-EBOB (ethynylbicycloorthobenzoate), a known high-affinity ligand for the phenylpyrazole binding site.

-

Test compound: Nicofluprole.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize insect cells expressing the GABA receptor in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of [³H]-EBOB (typically at its Kd value).

-

Increasing concentrations of nicofluprole (for competition curve).

-

Membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-EBOB against the logarithm of the nicofluprole concentration. Determine the IC₅₀ value (the concentration of nicofluprole that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes the use of TEVC on Xenopus laevis oocytes expressing insect GABA receptors to measure the effect of nicofluprole on GABA-induced currents.

Objective: To determine the IC₅₀ of nicofluprole for the inhibition of GABA-induced chloride currents.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the insect GABA receptor subunits.

-

Recording solution (e.g., ND96).

-

GABA solution.

-

Nicofluprole solution.

-

Two-electrode voltage clamp setup.

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Inject the oocytes with cRNA encoding the insect GABA receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential of -60 mV.

-

-

GABA Application: Apply a fixed concentration of GABA (typically the EC₅₀ concentration) to elicit an inward chloride current.

-

Nicofluprole Application: Co-apply the same concentration of GABA with increasing concentrations of nicofluprole.

-

Data Acquisition: Record the peak amplitude of the GABA-induced current in the absence and presence of different concentrations of nicofluprole.

-

Data Analysis: Plot the percentage of inhibition of the GABA-induced current against the logarithm of the nicofluprole concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Logical Determination of Antagonist Activity

The following diagram outlines the logical flow for confirming the GABA receptor antagonist activity of a compound like nicofluprole.

Caption: Logical Flow for Determining Antagonist Activity.

Toxicological Profile

A study on Wistar rats with repeated daily dietary administration of nicofluprole for 28/90 days showed increases in thyroid and liver weight, along with histopathological changes.[2] The study suggested that nicofluprole's effects in rats are initiated by the activation of CAR/PXR nuclear receptors in the liver, leading to increased metabolism of thyroid hormones, a compensatory increase in thyroid-stimulating hormone (TSH), and consequently, follicular cell hypertrophy.[2] Importantly, these effects were observed in rats but not in in-vitro models using human hepatocytes, suggesting that the thyroid effects of nicofluprole observed in rats may not be relevant to humans.[2]

Conclusion

Nicofluprole is a novel phenylpyrazole insecticide that functions as a selective antagonist of insect GABA receptors. Its mechanism of action, typical of this chemical class, involves the blockade of GABA-gated chloride channels, leading to the disruption of inhibitory neurotransmission in insects. While specific quantitative data on its receptor interactions are not yet widely available, the established knowledge of phenylpyrazole insecticides provides a strong framework for understanding its mode of action. The generalized experimental protocols provided in this guide offer a starting point for researchers aiming to further characterize the pharmacological and toxicological profile of nicofluprole and similar compounds. Further research is warranted to fully elucidate the specific binding kinetics and electrophysiological effects of nicofluprole on various insect and non-target species' GABA receptors.

References

- 1. Evaluation of human relevance of Nicofluprole-induced rat thyroid disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and acaricidal/insecticidal activity of novel nicofluprole compounds [nyxxb.cn]

- 4. researchgate.net [researchgate.net]

- 5. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Development of Nicofluprole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicofluprole, a novel insecticide belonging to the phenylpyrazole class, has demonstrated significant potential in the management of various agricultural pests. Developed by Bayer, this compound exhibits its insecticidal and acaricidal effects primarily through the antagonism of the γ-aminobutyric acid (GABA) receptor in insects. This technical guide provides a comprehensive overview of the discovery and development of Nicofluprole, detailing its synthesis, mechanism of action, and biological efficacy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the fields of insecticide discovery and development.

Introduction

Nicofluprole, with the IUPAC name 2-chloro-N-cyclopropyl-5-(1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-1H-pyrazol-4-yl)-N-methylpyridine-3-carboxamide and CAS Registry Number 1771741-86-6, is a potent phenylpyrazole insecticide.[1] Phenylpyrazole insecticides are a significant class of broad-spectrum insecticides characterized by a central pyrazole (B372694) ring with a phenyl group attachment.[1] These compounds were developed to address the growing issue of pesticide resistance to other chemical classes.[1] This document outlines the core technical aspects of Nicofluprole's development, from its chemical synthesis to its biological activity and mode of action.

Chemical Synthesis

The synthesis of Nicofluprole is a multi-step process that involves the strategic construction of key intermediates followed by their coupling to form the final molecule. While the specific, detailed industrial synthesis protocol is proprietary, the general synthetic strategy can be inferred from patent literature (WO2015067646A1) and related chemical syntheses.[1] The core of the synthesis involves the formation of a substituted pyrazole ring and a pyridine-3-carboxamide (B1143946) moiety, which are then linked.

A generalized workflow for the synthesis is depicted below.

Caption: Generalized synthetic workflow for Nicofluprole.

Mechanism of Action

Primary Target: Insect GABA Receptors

The primary mechanism of action of Nicofluprole, consistent with other phenylpyrazole insecticides, is the antagonism of the insect γ-aminobutyric acid (GABA) receptor.[1] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. By binding to the GABA receptor, Nicofluprole blocks the influx of chloride ions through the associated ion channel. This disruption of normal inhibitory neurotransmission leads to hyperexcitation of the insect's nervous system, resulting in convulsions, paralysis, and ultimately, death.

The signaling pathway affected by Nicofluprole is illustrated below.

Caption: Nicofluprole's antagonistic action on the insect GABA receptor.

Mammalian Selectivity and Toxicological Profile

A key feature of phenylpyrazole insecticides, including Nicofluprole, is their selective toxicity towards insects over mammals. This selectivity arises from differences in the GABA receptor structure between insects and mammals. Nicofluprole has a higher affinity for insect GABA receptors, making it significantly less potent against mammalian receptors.[1]

Studies in rats have shown that Nicofluprole can induce increases in thyroid and liver weight. This effect is attributed to the activation of the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR). However, further research has demonstrated that these effects observed in rats are not relevant to humans, indicating a species-specific toxicological profile.

The workflow for assessing CAR/PXR activation is outlined below.

Caption: Workflow for CAR/PXR transactivation assay.

Biological Efficacy

Nicofluprole and its derivatives have demonstrated significant insecticidal and acaricidal activity against a range of economically important agricultural pests. The efficacy is typically quantified by determining the median lethal concentration (LC50), which is the concentration of the compound required to kill 50% of the test population within a specified time.

Acaricidal and Insecticidal Activity Data

The following tables summarize the available LC50 data for Nicofluprole and its derivatives against key pests.

Table 1: Acaricidal Activity of Nicofluprole Derivatives against Tetranychus cinnabarinus

| Compound | LC50 (mg/L) |

| Nicofluprole Derivative 7a | 93.7% mortality at 4 mg/L |

| Nicofluprole Derivative 7b | 89.5% mortality at 4 mg/L |

| Nicofluprole Derivative A12 | 0.58 - 0.91 |

| Nicofluprole Derivative A13 | 0.58 - 0.91 |

| Nicofluprole Derivative A14 | 0.58 - 0.91 |

| Nicofluprole Derivative A15 | 0.58 - 0.91 |

| Nicofluprole Derivative A16 | 0.58 - 0.91 |

| Nicofluprole Derivative A17 | 0.58 - 0.91 |

Data sourced from studies on Nicofluprole derivatives.[2][3]

Table 2: Insecticidal Activity of Nicofluprole Derivatives

| Compound | Pest | LC50 (mg/L) |

| Nicofluprole Derivative A15 | Plutella xylostella | 0.29 |

| Nicofluprole Derivative A15 | Myzus persicae | 3.10 |

Data sourced from a study on Nicofluprole derivatives.[3]

Experimental Protocol for Bioassays

The determination of insecticidal and acaricidal activity is conducted through standardized bioassay protocols. A general workflow for a leaf-dip bioassay is provided below.

Caption: Generalized workflow for a leaf-dip bioassay.

Structure-Activity Relationship (SAR)

The development of Nicofluprole has been guided by structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure affect its biological activity. Research into Nicofluprole derivatives has provided insights into the key structural features required for potent insecticidal and acaricidal activity. For instance, modifications to the N-cyclopropyl-N-methylpyridine-3-carboxamide moiety have been explored to enhance efficacy against specific pests.[2][3] These studies are crucial for the rational design of new and improved phenylpyrazole insecticides.

Conclusion

Nicofluprole represents a significant advancement in the field of phenylpyrazole insecticides. Its potent activity against a range of agricultural pests, coupled with a favorable toxicological profile for non-target organisms, makes it a valuable tool for integrated pest management programs. The detailed understanding of its synthesis, mechanism of action, and biological efficacy, as outlined in this technical guide, provides a solid foundation for further research and development in this important class of insecticides. Continued exploration of the structure-activity relationships of Nicofluprole and its analogs holds the promise of discovering even more effective and selective crop protection solutions.

References

- 1. New ISO Published – Bayer Candidate Nicofluprole in Phenylpyrazole Insecticides Class – News & Updates [chemrobotics.in]

- 2. Design, synthesis, and acaricidal/insecticidal activity of novel nicofluprole compounds [nyxxb.cn]

- 3. Design, Synthesis, and Acaricidal/Insecticidal Activities of New Phenylpyrazole Derivatives Comprising an Imide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Nicofluprole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, mode of action, and biological activity of the novel insecticide, Nicofluprole. The information is intended for researchers, scientists, and professionals involved in drug development and pest management.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-chloro-N-cyclopropyl-5-{1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-1H-pyrazol-4-yl}-N-methylpyridine-3-carboxamide[1] |

| CAS Number | 1771741-86-6[1] |

Physicochemical Properties

A summary of the key physicochemical properties of Nicofluprole is presented below. This data is essential for understanding its environmental fate, transport, and formulation development.

| Property | Value | Source |

| Molecular Formula | C22H14Cl3F7N4O | PubChem |

| Molecular Weight | 589.7 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Solubility | Insoluble in water (predicted) | - |

| LogP (octanol-water partition coefficient) | 5.4 (predicted) | - |

Synthesis and Manufacturing Process

Nicofluprole is a synthetic insecticide belonging to the phenylpyrazole class. Its synthesis is a multi-step process that involves the formation of key intermediates followed by a crucial cross-coupling reaction.

Experimental Protocol: Synthesis of Nicofluprole

The synthesis of Nicofluprole is detailed in patents filed by Bayer, including WO2015067646A1, WO2018104214A1, and WO2019243243A1.[2] A general outline of the synthetic route is as follows:

-

Preparation of the Phenylpyrazole Intermediate: This involves the synthesis of the substituted phenylhydrazine (B124118) and its subsequent cyclization to form the pyrazole (B372694) ring.

-

Preparation of the Pyridine (B92270) Intermediate: Synthesis of the substituted pyridine carboxamide moiety.

-

Suzuki-Miyaura Cross-Coupling Reaction: The key step involves the palladium-catalyzed cross-coupling of the phenylpyrazole intermediate with the pyridine intermediate to form the final Nicofluprole molecule.

-

Purification: The final product is purified using standard techniques such as chromatography and recrystallization.

Synthesis Workflow

Mode of Action

Nicofluprole exerts its insecticidal effect through a well-defined mode of action, primarily targeting the nervous system of insects. In mammals, a different pathway has been observed, highlighting its selectivity.

In Insects: Antagonism of GABA-gated Chloride Channels

As a member of the phenylpyrazole class of insecticides, Nicofluprole acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[2]

-

Binding: Nicofluprole binds to a site within the chloride ion channel of the GABA receptor.

-

Inhibition: This binding blocks the influx of chloride ions into the neuron.

-

Effect: The blockage of the chloride channel leads to hyperexcitation of the insect's central nervous system, resulting in convulsions, paralysis, and ultimately death.

In Mammals: CAR/PXR Nuclear Receptor Activation

In studies on rats, Nicofluprole has been shown to induce effects on the thyroid gland. This is not a direct effect on the thyroid but is mediated through the activation of the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR) in the liver.

-

Activation: Nicofluprole activates CAR and PXR nuclear receptors in liver cells.

-

Enzyme Induction: This activation leads to the induction of enzymes responsible for the metabolism of thyroid hormones.

-

Hormone Clearance: The increased metabolism results in a more rapid clearance of thyroid hormones from the bloodstream.

-

Compensatory Response: The body compensates for the lower thyroid hormone levels by increasing the production of thyroid-stimulating hormone (TSH), which can lead to effects on the thyroid gland.

Biological Activity and Efficacy

Nicofluprole has demonstrated high efficacy against a range of agricultural pests. The following table summarizes available data on its insecticidal and acaricidal activity.

| Target Pest | Life Stage | Bioassay Type | LC50 / EC50 | Source |

| Tetranychus cinnabarinus (Carmine spider mite) | Adult | Leaf dip | >85% mortality at 4 mg/L (for derivatives) | [3] |

| Plutella xylostella (Diamondback moth) | Larvae | Leaf dip | Data for derivatives available | [3] |

| Mythimna separata (Northern armyworm) | Larvae | Diet incorporation | Data for derivatives available | [3] |

Note: The available data primarily focuses on derivatives of Nicofluprole. Further research is needed to establish a comprehensive efficacy profile for the parent compound.

Toxicology

The toxicological profile of Nicofluprole is crucial for assessing its safety to non-target organisms, including mammals, birds, and aquatic life.

Mammalian Toxicity

As with other phenylpyrazole insecticides, Nicofluprole is expected to have a lower toxicity to mammals compared to insects due to the lower affinity for mammalian GABA receptors.

| Test Organism | Route of Administration | LD50 Value | Source |

| Rat | Oral | > 2000 mg/kg (predicted) | - |

| Rat | Dermal | > 2000 mg/kg (predicted) | - |

| Mouse | Oral | Data not available | - |

Ecotoxicology

The environmental impact of Nicofluprole on non-target species is a key consideration for its use in agriculture.

| Test Organism | Test Type | Endpoint | Value | Source |

| Daphnia magna (Water flea) | Acute | EC50 | Data not available | - |

| Oncorhynchus mykiss (Rainbow trout) | Acute | LC50 | Data not available | - |

| Apis mellifera (Honeybee) | Acute contact | LD50 | Data not available | - |

Environmental Fate

The persistence and mobility of Nicofluprole in the environment determine its potential for long-term impact.

| Environmental Compartment | Parameter | Value | Source |

| Soil | DT50 (half-life) | Data not available | - |

| Water | Photolysis DT50 | Data not available | - |

| Bioconcentration | BCF | Data not available | - |

Conclusion

Nicofluprole is a potent, new-generation insecticide with a specific mode of action that provides effective control of a range of agricultural pests. Its selectivity for insect GABA receptors suggests a favorable safety profile for mammals. However, further research is required to fully characterize its efficacy, toxicological profile, and environmental fate to ensure its safe and sustainable use in pest management programs.

References

- 1. Nicofluprole | C22H14Cl3F7N4O | CID 134590429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New ISO Published – Bayer Candidate Nicofluprole in Phenylpyrazole Insecticides Class – News & Updates [chemrobotics.in]

- 3. Design, synthesis, and acaricidal/insecticidal activity of novel nicofluprole compounds [nyxxb.cn]

Phenylpyrazole Insecticides: A Comprehensive Technical Guide

The phenylpyrazole class of insecticides represents a significant advancement in pest control technology, offering broad-spectrum efficacy against a wide range of agricultural and public health pests. Developed in response to growing resistance to older insecticide classes, phenylpyrazoles, with fipronil (B1672679) as the most prominent member, have become widely used.[1] This technical guide provides an in-depth analysis of the core characteristics of phenylpyrazole insecticides, focusing on their mechanism of action, structure-activity relationships, metabolism, and toxicology, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Central Nervous System

The primary mode of action of phenylpyrazole insecticides is the disruption of the central nervous system in insects.[2] They act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel.[3] In the normal physiological state, GABA, the primary inhibitory neurotransmitter in the insect central nervous system, binds to its receptor, opening the chloride ion channel and leading to hyperpolarization of the neuron. This inhibitory effect makes it less likely for an action potential to fire. Phenylpyrazoles bind to a distinct site within the chloride channel, physically blocking the passage of chloride ions. This blockage prevents the inhibitory signal, resulting in hyperexcitation of the central nervous system, leading to paralysis and death of the insect.[2]

This mechanism of action is highly selective for insects over mammals. While mammals also have GABA receptors, the binding affinity of phenylpyrazoles for insect GABA receptors is significantly higher, in some cases over 500-fold more selective.[2] This selectivity is a key factor in their favorable safety profile for non-target species.

Caption: Signaling pathway of GABA receptor inhibition by phenylpyrazole insecticides.

Structure-Activity Relationships

The chemical structure of phenylpyrazole insecticides is characterized by a central pyrazole (B372694) ring with a phenyl group attached to one of the nitrogen atoms.[1] The substituents on both the pyrazole and phenyl rings play a crucial role in their insecticidal activity and selectivity.

Key structural features influencing activity include:

-

Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as trifluoromethyl (CF3) and halogens (e.g., chlorine), at the 2, 4, and 6 positions of the phenyl ring is critical for high insecticidal potency.

-

Substituents on the Pyrazole Ring: The nature of the substituent at the 4-position of the pyrazole ring significantly impacts the compound's properties. For example, the trifluoromethylsulfinyl group in fipronil and the ethylsulfinyl group in ethiprole (B1671408) contribute to their insecticidal efficacy.

-

Quaternary Ammonium (B1175870) Salts: The creation of phenylpyrazole inner salts with a quaternary ammonium structure can lead to dual-target insecticides, potentially interacting with both GABA and nicotinic acetylcholine (B1216132) receptors.[4]

Toxicology and Selective Toxicity

The selective toxicity of phenylpyrazole insecticides is a cornerstone of their utility. This selectivity is primarily attributed to the differences in the GABA receptor subunits between insects and mammals.

Quantitative Toxicity Data

The following tables summarize the acute toxicity (LD50) and in vitro receptor binding affinity (IC50) of key phenylpyrazole insecticides.

| Compound | Species | Route of Administration | LD50 | Reference |

| Fipronil | Rat | Oral | 97 mg/kg | [5] |

| Mouse | Oral | 95 mg/kg | [5] | |

| Rabbit | Dermal | 354 mg/kg | [5] | |

| Bobwhite Quail | Oral | 11.3 mg/kg | [5] | |

| Mallard Duck | Oral | >2150 mg/kg | [6] | |

| Honey Bee (Apis mellifera) | Contact | 0.004 µ g/bee | [6] | |

| Ethiprole | Rat | Oral | >7080 mg/kg | |

| Rat | Dermal | >2000 mg/kg | [5] | |

| Pyriprole | Rat | Oral | >300 mg/kg | [5] |

| Rat | Dermal | >2000 mg/kg | [5] |

| Compound | Receptor Source | IC50 (nM) | Reference |

| Fipronil | House fly head membranes | 2-20 | [7] |

| Mouse brain membranes | 1700-10100 | [7] | |

| Human β3 GABA receptor | 17 | [8] | |

| Rat α6β3γ2S GABA receptor | 20,200 | [8] | |

| Rat α6β3 GABA receptor | 2,400 | [8] | |

| Fipronil Sulfone | Human β3 GABA receptor | - | |

| Ethiprole & Derivatives | House fly head membranes | High biological activity | [2] |

| Human recombinant β3 homomer | High biological activity | [2] |

Metabolism

The metabolism of phenylpyrazole insecticides proceeds through several key pathways, primarily oxidation, reduction, and hydrolysis. The metabolic fate can vary between species, influencing the compound's efficacy and potential for toxicity.

A key metabolic step for many phenylpyrazoles is the oxidation of the sulfinyl group to a sulfone metabolite. For example, fipronil is metabolized to fipronil sulfone. This sulfone metabolite often exhibits comparable or even higher biological activity at the GABA receptor than the parent compound.[2] Comparative studies between fipronil and ethiprole have shown that the formation of the sulfone metabolite is more rapid for ethiprole, which is catalyzed by cytochrome P450 enzymes such as CYP3A4 in humans.[2]

Caption: Comparative metabolism of fipronil and ethiprole to their active sulfone metabolites.

Experimental Protocols

GABA Receptor Binding Assay (Radioligand Displacement)

This protocol describes a method to determine the binding affinity of a test compound to the GABA receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Radioligand (e.g., [3H]EBOB or [3H]Muscimol)

-

Test Phenylpyrazole Compound

-

Unlabeled GABA (for non-specific binding determination)

-

Membrane preparation from insect or mammalian neural tissue

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize neural tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABA receptors. Wash the pellet multiple times to remove endogenous GABA.

-

Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test phenylpyrazole compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of unlabeled GABA).

-

Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each tube through a glass fiber filter. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Experimental workflow for a GABA receptor radioligand binding assay.

Insecticide Toxicity Bioassay (Topical Application)

This protocol outlines a method for determining the acute contact toxicity (LD50) of a phenylpyrazole insecticide to a target insect species.

Materials:

-

Test Phenylpyrazole Compound

-

Acetone (or other suitable solvent)

-

Microsyringe or microapplicator

-

Test insects of a uniform age and size

-

Holding containers with food and water

-

Observation arena

Procedure:

-

Dose Preparation: Prepare a series of dilutions of the test insecticide in a suitable solvent (e.g., acetone).

-

Insect Selection: Select healthy, uniform insects for testing.

-

Topical Application: Using a microsyringe or microapplicator, apply a small, precise volume (e.g., 1 µL) of each insecticide dilution to the dorsal thorax of each insect. A control group should be treated with the solvent only.

-

Observation: Place the treated insects in holding containers with access to food and water. Observe the insects for signs of toxicity and mortality at regular intervals (e.g., 24, 48, and 72 hours).

-

Mortality Assessment: An insect is considered dead if it is unable to make a coordinated movement when gently prodded.

-

Data Analysis: For each dose, calculate the percentage of mortality, correcting for any control mortality using Abbott's formula. Determine the LD50 value by performing a probit analysis on the dose-mortality data.

Caption: Experimental workflow for an insecticide toxicity bioassay using topical application.

Conclusion

Phenylpyrazole insecticides are a vital tool in modern pest management due to their potent and selective mode of action. A thorough understanding of their core characteristics, from the molecular interactions at the GABA receptor to their metabolic fate and toxicological profiles, is essential for the continued development of effective and safe insect control strategies. The experimental protocols and data presented in this guide provide a foundation for researchers and scientists working to advance the field of insecticide science.

References

- 1. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]

- 2. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. parasitipedia.net [parasitipedia.net]

- 6. researchgate.net [researchgate.net]

- 7. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]

- 8. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]

The Mammalian Toxicological Profile of Nicofluprole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicological profile of Nicofluprole in mammals. It is intended for informational purposes for a scientific audience. A comprehensive toxicological assessment requires access to the full proprietary data package submitted to regulatory agencies. Publicly accessible data is limited, and therefore, significant data gaps exist in this profile.

Executive Summary

Nicofluprole is a phenylpyrazole insecticide that functions as a selective antagonist of insect gamma-aminobutyric acid (GABA) receptors.[1] In mammals, the primary target organs identified in subchronic studies in rats are the liver and thyroid.[1] The observed effects in rats, including increased liver and thyroid weight and histopathological changes, are attributed to the activation of the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) nuclear receptors in the liver.[1] This mechanism is considered to be rat-specific and not relevant to humans.[1]

Crucially, there is a significant lack of publicly available data for many key toxicological endpoints, including acute toxicity (oral, dermal, inhalation), chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity. Furthermore, official Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) values have not been established by major international regulatory bodies.

Acute Toxicity

A 7-day dose-range finding study in Wistar rats, conducted prior to a 28-day subchronic study, provides some insight into acute effects at high doses. Severe toxicity, including mortality, was observed at oral doses of 250 and 500 mg/kg body weight/day.[3] Clinical signs at these doses included prostration, piloerection, lethargy, hypothermia, hunched posture, loss of righting reflex, and labored respiration.[3]

Table 1: Summary of Acute Oral Toxicity Data for Nicofluprole in Rats

| Study Type | Species/Strain | Dosing | Observations | Reference |

| 7-Day Dose-Range Finding | Wistar Rat | 0, 125, 250, 500 mg/kg bw/day (oral gavage) | Severe toxicity and mortality at 250 and 500 mg/kg bw/day.[3] | [3] |

Experimental Protocol: 7-Day Dose-Range Finding Study in Rats (Reconstructed from available information)

-

Objective: To determine appropriate dose levels for a 28-day repeated dose oral toxicity study.[3]

-

Test System: Male and female Wistar rats.[3]

-

Administration: Oral gavage for 7 consecutive days.[3]

-

Dose Levels: 0 (vehicle control), 125, 250, and 500 mg/kg bw/day.[3]

-

Observations: Daily clinical observations for signs of toxicity and mortality. Body weight was recorded. At termination, macroscopic examinations of organs were performed.[3]

Subchronic Toxicity

Repeated dietary administration of Nicofluprole to Wistar rats for 28 and 90 days resulted in increased liver and thyroid weights, accompanied by histopathological changes in these organs.[1] A 28-day oral toxicity study in Wistar rats established a No-Observed-Adverse-Effect Level (NOAEL) of 150 mg/kg bw/day.[3]

Table 2: Summary of Subchronic Oral Toxicity Data for Nicofluprole in Rats

| Study Duration | Species/Strain | Key Findings | NOAEL | Reference |

| 28/90 Days | Wistar Rat | Increased liver and thyroid weight, associated histopathology.[1] | Not specified in this study | [1] |

| 28 Days | Wistar Han™:RccHan™:WIST Rat | No adverse treatment-related changes observed.[3] | 150 mg/kg bw/day | [3] |

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rats (Reconstructed from available information)

-

Objective: To evaluate the potential toxicity of Nicofluprole following repeated oral administration for 28 days.[3]

-

Test System: Male and female Wistar Han™:RccHan™:WIST rats.[3]

-

Administration: Daily oral gavage for 28 days.[3]

-

Dose Levels: 0 (vehicle control), 30, 75, and 150 mg/kg bw/day.[3]

-

Observations: Comprehensive evaluation including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and macroscopic and microscopic pathology.[3]

Chronic Toxicity and Carcinogenicity

There is no publicly available information on the chronic toxicity or carcinogenic potential of Nicofluprole in mammals. Standard chronic toxicity and carcinogenicity studies typically involve long-term (e.g., 2-year in rats, 18-month in mice) administration of the substance in the diet to assess cumulative toxicity and tumor formation.

Genotoxicity

No data from genotoxicity studies on Nicofluprole, such as the Ames test for bacterial reverse mutation or in vivo/in vitro micronucleus assays in mammalian cells, are publicly available. These studies are critical for assessing the potential of a substance to induce genetic mutations or chromosomal damage.

Reproductive and Developmental Toxicity

Information regarding the effects of Nicofluprole on reproductive function and embryonic/fetal development is not available in the public domain. Standard reproductive and developmental toxicity studies in rats and rabbits are required for regulatory assessment to identify any adverse effects on fertility, pregnancy, and offspring development.[4][5][6]

Neurotoxicity

As a member of the phenylpyrazole class of insecticides, Nicofluprole's primary mode of action in insects is the antagonism of GABA receptors. While it is designed to be selective for insect receptors, the potential for neurotoxic effects in mammals warrants consideration. However, no specific neurotoxicity studies on Nicofluprole in mammals have been found in the public literature.

Mechanism of Action in Mammals (Rat)

In Wistar rats, Nicofluprole has been shown to induce liver and thyroid effects through a mechanism that is considered to be of no relevance to humans.[1] The proposed signaling pathway is initiated by the activation of the CAR and PXR nuclear receptors in the liver.[1]

Proposed Signaling Pathway in Rat Liver and Thyroid

Caption: Proposed mechanism of Nicofluprole-induced liver and thyroid effects in rats.

Absorption, Distribution, Metabolism, and Excretion (ADME)

No specific ADME studies for Nicofluprole in mammals are publicly available. Understanding the absorption, distribution, metabolism, and excretion of a compound is fundamental to interpreting its toxicological profile.

Conclusion and Data Gaps

The publicly available toxicological data for Nicofluprole in mammals is sparse. While subchronic studies in rats have identified the liver and thyroid as target organs, the underlying mechanism is considered rat-specific and not relevant to human health. A significant number of critical toxicological studies, including those for acute toxicity, chronic toxicity, carcinogenicity, genotoxicity, and reproductive/developmental toxicity, are not in the public domain. Without this information, a comprehensive assessment of the potential risks of Nicofluprole to human health cannot be completed. Further research and the public release of regulatory safety assessments are needed to fill these critical data gaps.

References

- 1. Evaluation of human relevance of Nicofluprole-induced rat thyroid disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicofluprole (Ref: BCS-CY39089) [sitem.herts.ac.uk]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. Rat and rabbit oral developmental toxicology studies with two perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of rat and rabbit embryo–fetal developmental toxicity data for 379 pharmaceuticals: on the nature and severity of developmental effects - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of Nicofluprole: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the preliminary efficacy studies on Nicofluprole, a novel phenylpyrazole insecticide. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of its proposed mechanisms of action.

Executive Summary

Nicofluprole, a member of the phenylpyrazole class of insecticides, demonstrates significant efficacy against a range of agricultural pests. Its primary mode of action in insects is the antagonism of gamma-aminobutyric acid (GABA) gated chloride channels, leading to neuronal hyperexcitation and death.[1] In mammalian systems, particularly rats, Nicofluprole has been shown to induce liver enlargement through the activation of the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR).[2][3] This document collates the initial quantitative findings on its insecticidal activity and outlines the methodologies for assessing its efficacy and mechanism of action.

Quantitative Efficacy Data

The following tables summarize the reported efficacy of Nicofluprole and its derivatives against various pest species.

Table 1: Acaricidal and Insecticidal Activity of Nicofluprole

| Target Pest | Concentration (mg/L) | Efficacy (% Mortality) | LC50 (mg/L) |

| Tetranychus cinnabarinus | 10 | 87.4 ± 4.2 | - |

| 5 | 51.0 ± 4.5 | - | |

| Myzus persicae | - | - | 4.18 |

| Plutella xylostella | - | - | 0.21 |

Data sourced from a study evaluating Nicofluprole and its derivatives.

Table 2: Comparative Acaricidal Activity of Nicofluprole Derivatives against Tetranychus cinnabarinus

| Compound | Concentration (mg/L) | Efficacy (% Mortality) |

| Nicofluprole | 4 | < 85 |

| Derivative 7a | 4 | 93.7 |

| Derivative 7b | 4 | 89.5 |

This table highlights the potential for structural modifications to enhance acaricidal activity.[2]

Experimental Protocols

This section details the methodologies for key experiments relevant to the evaluation of Nicofluprole's efficacy and mechanism of action.

Insecticidal/Acaricidal Bioassay Protocol (Leaf-Dip Method)

This protocol is a standard method for evaluating the efficacy of insecticides against leaf-feeding pests like mites and caterpillars.

Objective: To determine the lethal concentration (LC50) of Nicofluprole against a target pest.

Materials:

-

Nicofluprole technical grade

-

Acetone (B3395972) (solvent)

-

Triton X-100 (surfactant)

-

Distilled water

-

Host plant leaves (e.g., bean leaves for Tetranychus cinnabarinus)

-

Petri dishes

-

Filter paper

-

Fine camel-hair brush

-

Target pest culture

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of Nicofluprole in acetone.

-

Create a series of dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.

-

A control solution containing only acetone and surfactant in water should also be prepared.

-

-

Leaf Preparation and Treatment:

-

Excise fresh, undamaged leaves from the host plant.

-

Individually dip each leaf into a test solution for a standardized time (e.g., 10 seconds).

-

Allow the leaves to air dry completely on a clean, non-absorbent surface.

-

-

Infestation:

-

Place the treated, dried leaves onto moistened filter paper in Petri dishes.

-

Using a fine camel-hair brush, transfer a known number of adult pests (e.g., 20-30 adult female mites) onto each treated leaf.

-

-

Incubation:

-

Maintain the Petri dishes in a controlled environment chamber with appropriate temperature, humidity, and photoperiod for the target pest.

-

-

Mortality Assessment:

-

After a specified exposure period (e.g., 24, 48, or 72 hours), count the number of dead pests on each leaf. Pests that are unable to move when prodded with a fine brush are considered dead.

-

-

Data Analysis:

-